Phosphonoacetic acid

Catalog No.
S559735
CAS No.
4408-78-0
M.F
C2H5O5P
M. Wt
140.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphonoacetic acid

CAS Number

4408-78-0

Product Name

Phosphonoacetic acid

IUPAC Name

2-phosphonoacetic acid

Molecular Formula

C2H5O5P

Molecular Weight

140.03 g/mol

InChI

InChI=1S/C2H5O5P/c3-2(4)1-8(5,6)7/h1H2,(H,3,4)(H2,5,6,7)

InChI Key

XUYJLQHKOGNDPB-UHFFFAOYSA-N

SMILES

C(C(=O)O)P(=O)(O)O

Solubility

392 mg/mL at 0 °C

Canonical SMILES

C(C(=O)O)P(=O)(O)O

Description

Phosphonoacetic acid is a member of the class of phosphonic acids that is phosphonic acid in which the hydrogen attached to the phosphorous is replaced by a carboxymethyl group. It has a role as an antiviral agent and an EC 2.7.7.7 (DNA-directed DNA polymerase) inhibitor. It is a monocarboxylic acid and a member of phosphonic acids. It is functionally related to a phosphonic acid and an acetic acid. It is a conjugate acid of a hydrogen phosphonatoacetate(2-).
Phosphonoacetate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Fosfonet Sodium is a sodium salt formulation of phosphonoacetic acid with activity against herpes simplex viruses and other members of the herpes virus family. Fosfonet inhibits viral DNA polymerase and inhibits the synthesis of viral DNA.
Phosphonoacetic Acid is an antiviral agent with activity against herpes simplex viruses and other members of the herpes virus family. Phosphonoacetic acid inhibits viral DNA polymerase and inhibits the synthesis of viral DNA.
A simple organophosphorus compound that inhibits DNA polymerase, especially in viruses and is used as an antiviral agent.
  • Competing with cellular metabolites: PAA is structurally similar to certain cellular metabolites that viruses rely on for replication. By competing for these essential molecules, PAA can hinder the virus's ability to grow and spread. Source: [Effect of phosphonoacetic acid on experimental vaccinia infection: )]
  • Inhibiting viral enzymes: PAA has been shown to inhibit specific enzymes crucial for viral replication, such as DNA polymerase. This can directly block the virus's ability to copy its genetic material, preventing its spread. Source: [Conjugation of phosphonoacetic acid to nucleobase promotes a mechanism-based inhibition: )]

Research suggests that PAA may be effective against various viruses, including:

  • Vaccinia virus: Studies have demonstrated that PAA can inhibit vaccinia virus replication in cell cultures and in animal models. Source: [Effect of phosphonoacetic acid on experimental vaccinia infection: )]
  • Hepatitis B virus: PAA has shown promise in inhibiting the replication of the hepatitis B virus in cell culture experiments. Source: [Antiviral activity of phosphonoacetic acid against hepatitis B virus in vitro: )]
  • HIV: Although PAA has limited direct antiviral activity against HIV, it has been explored as a potential component of combination therapies. Source: [Phosphonoacetic acid and its derivatives as potential anti-HIV agents: )]

Other Research Applications

Beyond its potential antiviral properties, phosphonoacetic acid is being explored in other scientific research areas:

  • Enzyme inhibitor: PAA can act as a competitive inhibitor for various enzymes, making it a valuable tool for studying enzyme function and mechanisms. Source: [Synthesis and applications of phosphonoacetic derivatives: )]
  • Biosynthesis studies: PAA is a natural product found in some bacteria and plants. Studying its biosynthesis pathways can provide insights into the metabolic processes of these organisms. Source: [Discovery of a Phosphonoacetic Acid Derived Natural Product by Pathway Refactoring: )]

Phosphonoacetic acid is an organophosphorus compound characterized by its molecular formula C2H5O5PC_2H_5O_5P. It is classified as a monocarboxylic acid and a member of the phosphonic acids family. This compound features a phosphonic acid group attached to an acetic acid moiety, making it notable for its role in various biochemical processes. Phosphonoacetic acid is primarily recognized for its antiviral properties, particularly as an inhibitor of viral DNA polymerases, which are crucial for viral replication .

PAA's antiviral activity is attributed to its ability to inhibit viral DNA polymerase, an enzyme essential for viral replication []. PAA competes with the natural substrate of the enzyme, hindering viral DNA synthesis [].

Typical of phosphonic acids. Notably:

  • Hydrolysis: It can be hydrolyzed under acidic or basic conditions, yielding acetic acid and phosphonic acid derivatives.
  • Condensation: In the presence of alcohols, it can form esters, which have applications in organic synthesis.
  • Reactions with Amines: Phosphonoacetic acid can react with amines to form phosphonamide derivatives, expanding its utility in pharmaceutical chemistry .

Additionally, at low pH, reactions can yield products such as methylphosphorocyanidate and methyl phosphate .

Phosphonoacetic acid exhibits significant biological activity as an antiviral agent. Its primary mechanism involves the inhibition of DNA polymerases, particularly those from herpesviruses. By interfering with the replication process of viral DNA, it effectively limits viral proliferation. This compound has been studied for its potential therapeutic applications against various viral infections, including herpes simplex virus and cytomegalovirus .

Moreover, it has been shown to inhibit other enzymes like alanine racemase and glutamine synthase, which are essential for bacterial cell wall synthesis and nitrogen metabolism, respectively .

Phosphonoacetic acid can be synthesized through several methods:

  • Direct Phosphorylation: The reaction of acetic acid with phosphorus trichloride followed by hydrolysis yields phosphonoacetic acid.
  • Microwave-Assisted Synthesis: Recent studies have indicated that microwave irradiation can facilitate the synthesis of phosphonoacetic acid derivatives from amines and glyoxylic acid in the presence of phosphorous acid .
  • Biological Synthesis: Certain microbial pathways have been identified that naturally produce phosphonates, including phosphonoacetic acid, through enzymatic processes involving phosphoenolpyruvate .

Phosphonoacetic acid is primarily used in:

  • Antiviral Therapy: It is utilized as a therapeutic agent against viral infections due to its ability to inhibit viral DNA polymerases.
  • Research: In biochemical research, it serves as a tool to study enzyme mechanisms and metabolic pathways involving phosphonates.
  • Agriculture: Its derivatives are explored for potential use in pest control due to their biological activity against certain pathogens .

Studies have demonstrated that phosphonoacetic acid interacts with various biological targets:

  • Enzymatic Inhibition: It inhibits DNA polymerases from viruses like herpes simplex virus and cytomegalovirus, showcasing its potential as an antiviral drug .
  • Bacterial Enzymes: The compound also affects bacterial enzymes such as alanine racemase and glutamine synthase, indicating broader antimicrobial potential .
  • Cellular Uptake Mechanisms: The uptake of phosphonic acids into cells often occurs via peptide transporters, suggesting that its bioactive forms may exert effects on essential cellular processes once inside the cell .

Several compounds share structural or functional similarities with phosphonoacetic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Aminomethylphosphonic AcidAmino-substituted phosphonicInhibits specific enzymes involved in amino acid metabolism.
PhosphinothricinPhosphonic AcidActs as a herbicide by inhibiting glutamine synthase.
2-Aminoethylphosphonic AcidAmino-substituted phosphonicFunctions as a neurotransmitter precursor.
Methylphosphonic AcidMethylated phosphonicUsed in chemical warfare agent degradation studies.

Phosphonoacetic acid is unique due to its specific antiviral activity and its role in inhibiting viral DNA replication mechanisms, distinguishing it from other similar compounds that may target different biological pathways or serve alternative functions .

Phosphonoacetic acid, with the molecular formula C₂H₅O₅P and Chemical Abstracts Service number 4408-78-0, represents a simple organophosphorus compound characterized by the presence of both carboxyl and phosphonic acid functional groups [1] [2]. The compound exhibits a molecular weight of 140.0319 daltons, with a monoisotopic mass of 139.987459782 daltons [2] [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-phosphonoacetic acid [3].

The crystallographic structure of phosphonoacetic acid has been extensively characterized through X-ray diffraction studies [5] [6]. The compound crystallizes in the orthorhombic crystal system, specifically in the space group P 21 21 21 (space group number 19) [6]. The unit cell parameters have been precisely determined, with lattice constants of a = 6.09 ± 0.004 Å, b = 7.66 ± 0.004 Å, and c = 10.356 ± 0.007 Å [6]. All unit cell angles (α, β, γ) measure 90°, consistent with the orthorhombic symmetry [6]. The unit cell volume is calculated to be 483.1 ± 0.5 ų [6].

The crystal structure determination was performed at 298 ± 1 K using molybdenum Kα radiation (wavelength 0.71073 Å) [6]. The refinement quality is indicated by crystallographic R-factors, with R = 0.0252 for significantly intense reflections and weighted R-factor = 0.068 [6]. The goodness-of-fit parameter for all reflections is 1.127 [6].

Crystallographic ParameterValue
Crystal SystemOrthorhombic
Space GroupP 21 21 21
Unit Cell a6.09 ± 0.004 Å
Unit Cell b7.66 ± 0.004 Å
Unit Cell c10.356 ± 0.007 Å
Unit Cell Volume483.1 ± 0.5 ų
Temperature298 ± 1 K
R-factor0.0252

Structural analysis reveals important conformational characteristics of the phosphonoacetic acid molecule [5]. One of the phosphonate oxygen atoms is positioned nearly antiperiplanar to the carboxylic carbon atom [5]. Additionally, there exists a pronounced tendency for the plane containing the carboxyl group to orient almost perpendicularly to the plane defined by the methylene carbon atom, phosphorus, and the specific phosphonate oxygen atom [5]. In the free acid form, the dihedral angle between these planes measures 50.6° [5].

Thermal Properties: Melting Point, Boiling Point, and Decomposition

The thermal behavior of phosphonoacetic acid has been characterized through differential scanning calorimetry and thermogravimetric analysis [9] [10] [11]. The melting point of phosphonoacetic acid falls within the range of 142-146°C, with most reliable sources reporting values between 143-146°C [9] [11] [14]. This relatively high melting point reflects the strong intermolecular hydrogen bonding network formed by the dual acidic functionalities present in the molecule [9].

The boiling point of phosphonoacetic acid has been determined through predictive modeling to be 490.2 ± 47.0°C [9] [19]. However, experimental observations indicate that the compound undergoes thermal decomposition before reaching its theoretical boiling point [12]. This decomposition behavior is characteristic of compounds containing both carboxylic acid and phosphonic acid functional groups, which are prone to dehydration and condensation reactions at elevated temperatures [11].

The density of phosphonoacetic acid has been calculated using predictive methods to be 1.858 ± 0.06 g/cm³ [9] [19]. The refractive index is estimated at 1.5180 [9]. These physical constants are consistent with the polar nature of the molecule and its capacity for extensive hydrogen bonding [9].

Thermal PropertyValueMethod
Melting Point142-146°CExperimental
Boiling Point490.2 ± 47.0°CPredicted
DecompositionBefore boilingExperimental
Density1.858 ± 0.06 g/cm³Predicted
Refractive Index1.5180Estimated

Storage conditions for phosphonoacetic acid require careful temperature control [14] [19]. The compound should be stored at temperatures between 2-8°C in sealed containers to prevent moisture absorption, as the material exhibits hygroscopic properties [9] [19]. The compound is sensitive to air and should be stored under inert gas atmosphere when possible [14].

Solubility Profile in Aqueous and Organic Solvents

Phosphonoacetic acid demonstrates exceptional water solubility due to its polar functional groups and ability to form hydrogen bonds with water molecules [17] [18] [19]. Quantitative solubility measurements have established multiple values depending on experimental conditions. At 0°C, the compound exhibits a solubility of 392,000 mg/L in water [3]. Under standard laboratory conditions, phosphonoacetic acid dissolves readily in water at concentrations up to 100 mg/mL, producing clear to very slightly hazy, colorless solutions [18] [19].

More concentrated solutions can be prepared, with solubility reaching 260 mg/mL (equivalent to 1856.74 mM) under optimized conditions [21]. This exceptionally high aqueous solubility is attributed to the ionizable nature of both the carboxyl and phosphonic acid groups, which readily dissociate in aqueous solution [17] [20].

The solubility characteristics are significantly influenced by solution pH [17]. Due to the presence of multiple ionizable protons, the compound exhibits different solubility profiles across the pH spectrum [17]. In acidic conditions, the non-ionized form predominates, while in neutral to basic conditions, various ionic species contribute to enhanced solubility [17].

SolventSolubilityConditions
Water (0°C)392,000 mg/LLow temperature
Water (ambient)100 mg/mLStandard conditions
Water (optimized)260 mg/mLSpecific conditions
MethanolSolublePolar organic
EthanolSolublePolar organic

Regarding organic solvents, phosphonoacetic acid shows solubility in polar protic solvents such as methanol and ethanol [17] [20]. This solubility pattern is consistent with the polar nature of the molecule and its ability to participate in hydrogen bonding with these solvents [17]. The compound is also slightly soluble in dimethyl sulfoxide, as evidenced by its use in nuclear magnetic resonance spectroscopy studies [21].

The partition coefficient (log P) values have been calculated using different methodologies, yielding values of -2.6 and -1.6, indicating strong preference for the aqueous phase over lipophilic environments [3]. This hydrophilic character is consistent with the high water solubility and limited solubility in non-polar organic solvents [3].

Acid-Base Behavior and pKa Values

Phosphonoacetic acid functions as a triprotic acid, possessing three ionizable hydrogen atoms corresponding to the carboxylic acid proton and two phosphonic acid protons [26] [28]. The acid dissociation behavior has been characterized through potentiometric titration and computational chemistry methods, revealing distinct pKa values for each ionization step [26] [28].

Experimental determination of the acid dissociation constants has yielded pKa values of 2.6, 5.0, and 8.2 [26]. These values reflect the different acidic strengths of the individual protons within the molecule [26]. The first dissociation (pKa₁ = 2.6) corresponds to the most acidic proton, likely associated with the carboxylic acid group [26]. The second dissociation (pKa₂ = 5.0) represents an intermediate acidity, while the third dissociation (pKa₃ = 8.2) corresponds to the least acidic proton [26].

Computational predictions using different algorithms have provided additional pKa estimates [3] [9]. Chemaxon software predicts a strongest acidic pKa of 1.64 [3], while other predictive methods suggest values of 1.74 ± 0.10 [9] [19]. These computational values generally agree with the experimental determinations, particularly for the most acidic proton [3] [9].

Dissociation SteppKa ValueMethodAssignment
First2.6ExperimentalCarboxylic acid
Second5.0ExperimentalPhosphonic acid
Third8.2ExperimentalPhosphonic acid
Predicted1.64ComputationalStrongest acid
Predicted1.74 ± 0.10ComputationalPrimary dissociation

The physiological charge of phosphonoacetic acid at physiological pH (approximately 7.4) is calculated to be -2, indicating that the molecule exists predominantly as a dianion under biological conditions [3]. This ionic character significantly influences the compound's biological activity and cellular uptake mechanisms [3].

Comparative analysis with related phosphonic acids reveals important structure-activity relationships [28]. The diester salt of phosphonoacetic acid exhibits a pKa of approximately 5.0, while the diester salt of phosphoric acid has a pKa of approximately 2.0 [28]. This difference of approximately 3 pKa units demonstrates the influence of the methylene bridge on the acidity of the phosphonic acid group [28].

Spectroscopic Identification

Infrared Spectral Signatures

Infrared spectroscopy provides definitive identification of phosphonoacetic acid through characteristic vibrational modes associated with its functional groups [8] [24]. The infrared spectrum has been documented in the National Institute of Standards and Technology Chemistry WebBook, with data originally collected by the Coblentz Society using a Perkin-Elmer instrument [8] [24].

The infrared spectrum was recorded using the potassium bromide pellet technique, with the sample prepared as 0.6 mg of phosphonoacetic acid dispersed in 650 mg of potassium bromide [8] [24]. This solid-state measurement technique provides optimal conditions for observing the fundamental vibrational modes of the crystalline compound [8] [24].

Key infrared absorption bands characteristic of phosphonoacetic acid include vibrations associated with the carboxylic acid C=O stretch, the phosphonic acid P=O stretch, and various P-O and C-O stretching modes [8]. The hydroxyl groups from both functional moieties contribute to broad O-H stretching absorptions in the 2500-3500 cm⁻¹ region [8]. The presence of both carboxylic and phosphonic acid functionalities creates a complex fingerprint region that serves for definitive compound identification [8].

The infrared spectral data represents measurements performed on July 1, 1957, at Southern Research Institute, and remains a valuable reference for compound identification [8] [24]. The spectrum provides essential information for quality control and structural confirmation of phosphonoacetic acid samples [8].

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy has been extensively employed for structural characterization and quantitative analysis of phosphonoacetic acid [33] [34] [42]. Both ¹H and ¹³C nuclear magnetic resonance techniques provide detailed information about the molecular structure and electronic environment of individual atoms [33] [42].

¹H nuclear magnetic resonance analysis of phosphonoacetic acid reveals characteristic chemical shifts for the methylene protons [33] [42]. In deuterium oxide solution (100 mM concentration) with 4,4-dimethyl-4-silapentane-1-sulfonic acid as internal reference, the methylene protons appear at 2.622 ppm and 2.664 ppm [42]. These signals appear exclusively in the high-field region around 2.7 ppm, providing a distinctive spectroscopic signature [33].

¹³C nuclear magnetic resonance spectroscopy provides complementary structural information [42]. Under identical experimental conditions (100 mM in deuterium oxide, 298 K, pH 7.4), the carbon atoms exhibit chemical shifts at 42.633 ppm for the methylene carbon (C1) and 179.602 ppm for the carboxyl carbon (C2) [42]. The downfield chemical shift of the carboxyl carbon is characteristic of carbonyl carbons in carboxylic acids [42].

NucleusPositionChemical Shift (ppm)Multiplicity
¹HMethylene H92.622Complex
¹HMethylene H102.664Complex
¹³CMethylene C142.633Singlet
¹³CCarboxyl C2179.602Singlet

³¹P nuclear magnetic resonance spectroscopy provides direct observation of the phosphorus nucleus [33] [34]. The phosphorus chemical shift varies depending on solution conditions and pH, with reported values of 15 ppm in deuterium oxide [33], 19.3 ppm under specific conditions [34], and 14.3 ppm in alternative experimental setups [34]. This variability reflects the sensitivity of phosphorus chemical shifts to ionization state and solution environment [33] [34].

Two-dimensional nuclear magnetic resonance experiments have been employed for complete structural assignment [42]. Heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments confirm the connectivity between carbon and hydrogen atoms within the molecule [42]. Total correlation spectroscopy and correlation spectroscopy experiments provide information about through-bond connectivity patterns [42].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns [15] [36] [37]. The molecular ion peak appears at m/z 140.03, corresponding to the protonated molecular ion [M+H]⁺ [39]. The monoisotopic mass is precisely determined as 139.987459782 daltons [2] [4].

Gas chromatography-mass spectrometry analysis reveals distinctive fragmentation patterns [15]. Major fragment ions include m/z 251.0 (base peak, relative intensity 1), m/z 133.0 (relative intensity 0.78), m/z 341.0 (relative intensity 0.72), m/z 135.0 (relative intensity 0.55), and m/z 211.0 (relative intensity 0.55) [15]. These fragmentation patterns result from characteristic bond cleavages adjacent to the phosphorus and carbonyl centers [15].

Tandem mass spectrometry experiments provide additional structural information through collision-induced dissociation [15]. Key fragment ions in tandem mass spectrometry include m/z 78.9588 (100% relative intensity), m/z 94.99014 (80.20% relative intensity), m/z 138.97959 (16.60% relative intensity), and m/z 76.97951 (5.70% relative intensity) [15]. These fragments arise from systematic loss of functional groups and rearrangement processes characteristic of phosphonic acid compounds [15].

Ionization MethodMajor Fragments (m/z)Relative Intensity
Gas Chromatography-Mass Spectrometry251.0, 133.0, 341.0, 135.0, 211.01.0, 0.78, 0.72, 0.55, 0.55
Tandem Mass Spectrometry78.96, 94.99, 138.98, 76.98100%, 80.2%, 16.6%, 5.7%
Liquid Chromatography-Mass Spectrometry123.2, 124.1, 141.0, 104.9, 72.9999, 316, 75, 17, 14

Liquid chromatography-mass spectrometry provides complementary fragmentation information under different ionization conditions [15]. Principal fragment ions include m/z 123.2 (relative intensity 999), m/z 124.1 (relative intensity 316), m/z 141.0 (relative intensity 75), m/z 104.9 (relative intensity 17), and m/z 72.9 (relative intensity 14) [15]. The variation in fragmentation patterns between different mass spectrometric techniques reflects the influence of ionization energy and collision conditions on molecular dissociation pathways [15].

Physical Description

White crystalline powder; Odorless and hygroscopic; [Alfa Aesar MSDS]
Solid

XLogP3

-2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

139.98746025 g/mol

Monoisotopic Mass

139.98746025 g/mol

Heavy Atom Count

8

Melting Point

143-146 °C
143 - 146 °C

UNII

N919E46723

Vapor Pressure

0.00000067 [mmHg]

Wikipedia

Phosphonoacetic acid
Fosfonet sodium

Dates

Modify: 2023-08-15

DNA Analogues Modified at the Nonlinking Positions of Phosphorus

Pawan Kumar, Marvin H Caruthers
PMID: 32885957   DOI: 10.1021/acs.accounts.0c00078

Abstract

Chemically modified oligonucleotides are being developed as a new class of medicines for curing conditions that previously remained untreatable. Three primary classes of therapeutic oligonucleotides are single-stranded antisense oligonucleotides (ASOs), double stranded small interfering RNAs (siRNAs), and oligonucleotides that induce exon skipping. Recently, ASOs, siRNAs, and exon skipping oligonucleotides have been approved for patients with unmet medical needs, and many other candidates are being tested in late stage clinical trials. In coming years, therapeutic oligonucleotides may match the promise of small molecules and antibodies. Interestingly, in the 1980s when we developed chemical methods for synthesizing oligonucleotides, no one would have imagined that these highly charged macromolecules could become future medicines. Indeed, the anionic nature and poor metabolic stability of the natural phosphodiester backbone provided a major challenge for the use of oligonucleotides as therapeutic drugs. Thus, chemical modifications of oligonucleotides were essential in order to improve their pharmacokinetic properties. Keeping this view in mind, my laboratory has developed a series of novel oligonucleotides where one or both nonbridging oxygens in the phosphodiester backbone are replaced with an atom or molecule that introduces molecular properties that enhance biological activity. We followed two complementary approaches. One was the use of phosphoramidites that could act directly as synthons for the solid phase synthesis of oligonucleotide analogues. This approach sometimes was not feasible due to instability of various synthons toward the reagents used during synthesis of oligonucleotides. Therefore, using a complementary approach, we developed phosphoramidite synthons that can be incorporated into oligonucleotides with minimum changes in the solid phase DNA synthesis protocols but contain a handle for generating appropriate analogues postsynthetically.This Account summarizes our efforts toward preparing these types of analogues over the past three decades and discusses synthesis and properties of backbone modified oligonucleotides that originated from the Caruthers' laboratory. For example, by replacing one of the internucleotide oxygens with an acetate group, we obtained so-called phosphonoacetate oligonucleotides that were stable to nucleases and, when delivered as esters, entered into cells unaided. Alternatively oligonucleotides bearing borane phosphonate linkages were found to be RNase H active and compatible with the endogenous RNA induced silencing complex (RISC). Oligonucleotides containing an alkyne group directly linked to phosphorus in the backbone were prepared as well and used to attach molecules such as amino acids and peptides.


H

Marco Antonio Lacerda-Abreu, Thais Russo-Abrahão, Daniela Cosentino-Gomes, Michelle Tanny Cunha Nascimento, Luiz Fernando Carvalho-Kelly, Tainá Gomes, Mariana Figueiredo Rodrigues, Sandra König, Franklin David Rumjanek, Robson Q Monteiro, José Roberto Meyer-Fernandes
PMID: 31034992   DOI: 10.1016/j.bbadis.2019.04.015

Abstract

Tumor microenvironment has a high concentration of inorganic phosphate (Pi), which is actually a marker for tumor progression. Regarding Pi another class of transporter has been recently studied, an H
-dependent Pi transporter, that is stimulated at acidic pH in Caco2BBE human intestinal cells. In this study, we characterized the H
-dependent Pi transport in breast cancer cell (MDA-MB-231) and around the cancer tissue. MDA-MB-231 cell line presented higher levels of H
-dependent Pi transport as compared to other breast cell lines, such as MCF-10A, MCF-7 and T47-D. The Pi transport was linear as a function of time and exhibited a Michaelis-Menten kinetic of K
= 1.387 ± 0.1674 mM Pi and V
= 198.6 ± 10.23 Pi × h
× mg protein
hence reflecting a low affinity Pi transport. H
-dependent Pi uptake was higher at acidic pH. FCCP, Bafilomycin A1 and SCH28080, which deregulate the intracellular levels of protons, inhibited the H
-dependent Pi transport. No effect on pHi was observed in the absence of inorganic phosphate. PAA, an H
-dependent Pi transport inhibitor, reduced the Pi transport activity, cell proliferation, adhesion, and migration. Arsenate, a structural analog of Pi, inhibited the Pi transport. At high Pi conditions, the H
-dependent Pi transport was five-fold higher than the Na
-dependent Pi transport, thus reflecting a low affinity Pi transport. The occurrence of an H
-dependent Pi transporter in tumor cells may endow them with an alternative path for Pi uptake in situations in which Na
-dependent Pi transport is saturated within the tumor microenvironment, thus regulating the energetically expensive tumor processes.


Phosphorylation of Serine Induces Lysine p K

Lois R Manning, James M Manning
PMID: 30431267   DOI: 10.1021/acs.biochem.8b01040

Abstract

The mild acetylating agent, methyl acetyl phosphate, is used to estimate the p K
values of some of the amine groups in peptides with sequences corresponding to a segment of the N-terminal tail of histone H4. When Ser-1 is not phosphorylated, the Lys ε amines have p K
values in the range of 7.8-8.3, which are much lower than the currently assumed values. When Ser-1 is phosphorylated, the p K
values of these Lys amines are elevated to the range of 8.8-10.3, thus providing the rationale for reports that they are then better substrates for acetyltransferases. Thus, reversal of suppressed p K
values of Lys ε amines by Ser phosphorylation represents the basis for signaling in histone N-terminal tails to promote hyperacetylation, which is a hallmark of transcriptionally active euchromatin. In contrast, a state of hypoacetylation is present in the absence of phosphorylation as in transcriptionally inactive heterochromatin. A novel approach for estimating p K
values based on a linkage between the Henderson-Hasselbalch and Michaelis-Menten equations indicates that the p K
values of the Lys ε amines in H3 and H4 N-terminal tails have a highly variable charge gradient dependent on the location and proximity to the phosphorylation site.


Etching Efficacy of Self-Etching Functional Monomers

K Yoshihara, S Hayakawa, N Nagaoka, T Okihara, Y Yoshida, B Van Meerbeek
PMID: 29554434   DOI: 10.1177/0022034518763606

Abstract

Besides chemically interacting with hard tooth tissue, acidic functional monomers of self-etch adhesives should etch the prepared tooth surface to dissolve the smear layer and to provide surface micro-retention. Although the etching efficacy of functional monomers is commonly determined in terms of pH, the pH of adhesives cannot accurately be measured. Better is to measure the hydroxyapatite (HAp)-dissolving capacity, also considering that functional monomers may form monomer-Ca salts. Here, the etching efficacy of 6 functional monomers (GPDM, phenyl-P, MTEGP, 4-META, 6-MHP and 10-MDP) was investigated. Solutions containing 15 wt% monomer, 45 wt% ethanol, and 40 wt% water were prepared. Initially, we observed enamel surfaces exposed to monomer solution by scanning electron microscopy (SEM). X-ray diffraction (XRD) was employed to detect monomer-Ca salt formation. Phenyl-P exhibited a strong etching effect, while 10-MDP-treated enamel showed substance deposition, which was identified by XRD as 10-MDP-Ca salt. To confirm these SEM/XRD findings, we determined the etching efficacy of functional monomers by measuring both the concentration of Ca released from HAp using inductively coupled plasma-atomic emission spectroscopy (ICP-AES) and the amount of monomer-Ca salt formation using
P magic-angle spinning (MAS) nuclear magnetic resonance (NMR). ICP-AES revealed that the highest Ca concentration was produced by phenyl-P and the lowest Ca concentration, almost equally, by 4-META and 10-MDP. Only 10-MDP formed 10-MDP-Ca salts, indicating that 10-MDP released more Ca from HAp than was measured by ICP-AES. Part of the released Ca was consumed to form 10-MDP-Ca salts. It is concluded that the repeatedly reported higher bonding effectiveness of 10-MDP-based adhesives must not only be attributed to the more intense chemical bonding of 10-MDP but also to its higher etching potential, a combination the other functional monomers investigated lack.


Antipyrimidine effects of five different pyrimidine de novo synthesis inhibitors in three head and neck cancer cell lines

Godefridus J Peters
PMID: 29723133   DOI: 10.1080/15257770.2018.1460479

Abstract

The pyrimidine de novo nucleotide synthesis consists of 6 sequential steps. Various inhibitors against these enzymes have been developed and evaluated in the clinic for their potential anticancer activity: acivicin inhibits carbamoyl-phosphate-synthase-II, N-(phosphonacetyl)-L- aspartate (PALA) inhibits aspartate-transcarbamylase, Brequinar sodium and dichloroallyl-lawsone (DCL) inhibit dihydroorotate-dehydrogenase, and pyrazofurin (PF) inhibits orotate-phosphoribosyltransferase. We compared their growth inhibition against 3 cell lines from head-and-neck-cancer (HEP-2, UMSCC-14B and UMSCC-14C) and related the sensitivity to their effects on nucleotide pools. In all cell lines Brequinar and PF were the most active compounds with IC50 (50% growth inhibition) values between 0.06-0.37 µM, Acivicin was as potent (IC50s 0.26-1 µM), but DCL was 20-31-fold less active. PALA was most inactive (24-128 µM). At equitoxic concentrations, all pure antipyrimidine de novo inhibitors depleted UTP and CTP after 24 hr exposure, which was most pronounced for Brequinar (between 6-10% of UTP left, and 12-36% CTP), followed by DCL and PF, which were almost similar (6-16% UTP and 12-27% CTP), while PALA was the least active compound (10-70% UTP and 13-68% CTP). Acivicin is a multi-target inhibitor of more glutamine requiring enzymes (including GMP synthetase) and no decrease of UTP was found, but a pronounced decrease in GTP (31-72% left). In conclusion, these 5 inhibitors of the pyrimidine de novo nucleotide synthesis varied considerably in their efficacy and effect on pyrimidine nucleotide pools. Inhibitors of DHO-DH were most effective suggesting a primary role of this enzyme in controlling pyrimidine nucleotide pools.


Allostery and cooperativity in multimeric proteins: bond-to-bond propensities in ATCase

Maxwell Hodges, Mauricio Barahona, Sophia N Yaliraki
PMID: 30038211   DOI: 10.1038/s41598-018-27992-z

Abstract

Aspartate carbamoyltransferase (ATCase) is a large dodecameric enzyme with six active sites that exhibits allostery: its catalytic rate is modulated by the binding of various substrates at distal points from the active sites. A recently developed method, bond-to-bond propensity analysis, has proven capable of predicting allosteric sites in a wide range of proteins using an energy-weighted atomistic graph obtained from the protein structure and given knowledge only of the location of the active site. Bond-to-bond propensity establishes if energy fluctuations at given bonds have significant effects on any other bond in the protein, by considering their propagation through the protein graph. In this work, we use bond-to-bond propensity analysis to study different aspects of ATCase activity using three different protein structures and sources of fluctuations. First, we predict key residues and bonds involved in the transition between inactive (T) and active (R) states of ATCase by analysing allosteric substrate binding as a source of energy perturbations in the protein graph. Our computational results also indicate that the effect of multiple allosteric binding is non linear: a switching effect is observed after a particular number and arrangement of substrates is bound suggesting a form of long range communication between the distantly arranged allosteric sites. Second, cooperativity is explored by considering a bisubstrate analogue as the source of energy fluctuations at the active site, also leading to the identification of highly significant residues to the T ↔ R transition that enhance cooperativity across active sites. Finally, the inactive (T) structure is shown to exhibit a strong, non linear communication between the allosteric sites and the interface between catalytic subunits, rather than the active site. Bond-to-bond propensity thus offers an alternative route to explain allosteric and cooperative effects in terms of detailed atomistic changes to individual bonds within the protein, rather than through phenomenological, global thermodynamic arguments.


Mutant Cellular AP-1 Proteins Promote Expression of a Subset of Epstein-Barr Virus Late Genes in the Absence of Lytic Viral DNA Replication

Danielle E Lyons, Kuan-Ping Yu, Jason A Vander Heiden, Lee Heston, Dirk P Dittmer, Ayman El-Guindy, George Miller
PMID: 30021895   DOI: 10.1128/JVI.01062-18

Abstract

Epstein-Barr virus (EBV) ZEBRA protein activates the EBV lytic cycle. Cellular AP-1 proteins with alanine-to-serine [AP-1(A/S)] substitutions homologous to ZEBRA(S186) assume some functions of EBV ZEBRA. These AP-1(A/S) mutants bind methylated EBV DNA and activate expression of some EBV genes. Here, we compare expression of 67 viral genes induced by ZEBRA versus expression induced by AP-1(A/S) proteins. AP-1(A/S) activated 24 genes to high levels and 15 genes to intermediate levels; activation of 28 genes by AP-1(A/S) was severely impaired. We show that AP-1(A/S) proteins are defective at stimulating viral lytic DNA replication. The impairment of expression of many late genes compared to that of ZEBRA is likely due to the inability of AP-1(A/S) proteins to promote viral DNA replication. However, even in the absence of detectable viral DNA replication, AP-1(A/S) proteins stimulated expression of a subgroup of late genes that encode viral structural proteins and immune modulators. In response to ZEBRA, expression of this subgroup of late genes was inhibited by phosphonoacetic acid (PAA), which is a potent viral replication inhibitor. However, when the lytic cycle was activated by AP-1(A/S), PAA did not reduce expression of this subgroup of late genes. We also provide genetic evidence, using the BMRF1 knockout bacmid, that these genes are true late genes in response to ZEBRA. AP-1(A/S) binds to the promoter region of at least one of these late genes, BDLF3, encoding an immune modulator.
Mutant c-Jun and c-Fos proteins selectively activate expression of EBV lytic genes, including a subgroup of viral late genes, in the absence of viral DNA replication. These findings indicate that newly synthesized viral DNA is not invariably required for viral late gene expression. While viral DNA replication may be obligatory for late gene expression driven by viral transcription factors, it does not limit the ability of cellular transcription factors to activate expression of some viral late genes. Our results show that expression of all late genes may not be strictly dependent on viral lytic DNA replication. The c-Fos A151S mutation has been identified in a human cancer. c-Fos A151S in combination with wild-type c-Jun activates the EBV lytic cycle. Our data provide proof of principle that mutant cellular transcription factors could cause aberrant regulation of viral lytic cycle gene expression and play important roles in EBV-associated diseases.


Combined small molecule and loss-of-function screen uncovers estrogen receptor alpha and CAD as host factors for HDV infection and antiviral targets

Eloi R Verrier, Amélie Weiss, Charlotte Bach, Laura Heydmann, Vincent Turon-Lagot, Arnaud Kopp, Houssein El Saghire, Emilie Crouchet, Patrick Pessaux, Thomas Garcia, Patrick Pale, Mirjam B Zeisel, Camille Sureau, Catherine Schuster, Laurent Brino, Thomas F Baumert
PMID: 30833451   DOI: 10.1136/gutjnl-2018-317065

Abstract

Hepatitis D virus (HDV) is a circular RNA virus coinfecting hepatocytes with hepatitis B virus. Chronic hepatitis D results in severe liver disease and an increased risk of liver cancer. Efficient therapeutic approaches against HDV are absent.
Here, we combined an RNAi loss-of-function and small molecule screen to uncover host-dependency factors for HDV infection.
Functional screening unravelled the hypoxia-inducible factor (HIF)-signalling and insulin-resistance pathways, RNA polymerase II, glycosaminoglycan biosynthesis and the pyrimidine metabolism as virus-hepatocyte dependency networks. Validation studies in primary human hepatocytes identified the carbamoyl-phosphatesynthetase 2, aspartate transcarbamylase and dihydroorotase (CAD) enzyme and estrogen receptor alpha (encoded by
) as key host factors for HDV life cycle. Mechanistic studies revealed that the two host factors are required for viral replication. Inhibition studies using N-(phosphonoacetyl)-L-aspartic acid and fulvestrant, specific CAD and ESR1 inhibitors, respectively, uncovered their impact as antiviral targets.
The discovery of HDV host-dependency factors elucidates the pathogenesis of viral disease biology and opens therapeutic strategies for HDV cure.


Continuous DNA replication is required for late gene transcription and maintenance of replication compartments in gammaherpesviruses

Dajiang Li, Wenmin Fu, Sankar Swaminathan
PMID: 29813138   DOI: 10.1371/journal.ppat.1007070

Abstract

Late gene transcription in herpesviruses is dependent on viral DNA replication in cis but the mechanistic basis for this linkage remains unknown. DNA replication results in demethylated DNA, topological changes, removal of proteins and recruitment of proteins to promoters. One or more of these effects of DNA replication may facilitate late gene transcription. Using 5-azacytidine to promote demethylation of DNA, we demonstrate that late gene transcription cannot be rescued by DNA demethylation. Late gene transcription precedes significant increases in DNA copy number, indicating that increased template numbers also do not contribute to the linkage between replication and late gene transcription. By using serial, timed blockade of DNA replication and measurement of late gene mRNA accumulation, we demonstrate that late gene transcription requires ongoing DNA replication. Consistent with these findings, blocking DNA replication led to dissolution of DNA replication complexes which also contain RNA polymerase II and BGLF4, an EBV protein required for transcription of several late genes. These data indicate that ongoing DNA replication maintains integrity of a replication-transcription complex which is required for recruitment and retention of factors necessary for late gene transcription.


Pyrimidine synthesis inhibition enhances cutaneous defenses against antibiotic resistant bacteria through activation of NOD2 signaling

Samreen Jatana, Craig R Homer, Maria Madajka, András K Ponti, Amrita Kabi, Francis Papay, Christine McDonald
PMID: 29880914   DOI: 10.1038/s41598-018-27012-0

Abstract

Multidrug-resistant bacterial strains are a rapidly emerging healthcare threat; therefore it is critical to develop new therapies to combat these organisms. Prior antibacterial strategies directly target pathogen growth or viability. Host-directed strategies to increase antimicrobial defenses may be an effective alternative to antibiotics and reduce development of resistant strains. In this study, we demonstrated the efficacy of a pyrimidine synthesis inhibitor, N-phosphonacetyl-L-aspartate (PALA), to enhance clearance of methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii strains by primary human dermal fibroblasts in vitro. PALA did not have a direct bactericidal effect, but enhanced cellular secretion of the antimicrobial peptides human β-defensin 2 (HBD2) and HBD3 from fibroblasts. When tested in porcine and human skin explant models, a topical PALA formulation was efficacious to enhance MRSA, P. aeruginosa, and A. baumannii clearance. Topical PALA treatment of human skin explants also resulted in increased HBD2 and cathelicidin (LL-37) production. The antimicrobial actions of PALA required expression of nucleotide-binding, oligomerization domain 2 (NOD2), receptor-interacting serine/threonine-protein kinase 2 (RIP2), and carbamoyl phosphatase synthase II/aspartate transcarbamylase/dihydroorotase (CAD). Our results indicate that PALA may be a new option to combat multidrug-resistant bacterial infections of the skin through enhancement of an integral pathway of the cutaneous innate immune defense system.


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